molecular formula C17H15N3 B5747998 5-Ethyl-4-methylindolo[2,3-b]quinoxaline

5-Ethyl-4-methylindolo[2,3-b]quinoxaline

Cat. No.: B5747998
M. Wt: 261.32 g/mol
InChI Key: AORNPBIXKYQYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-methylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of this compound makes it a subject of interest for researchers due to its potential biological activities and its role in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced indoloquinoxalines.

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the ethyl and methyl substituents.

    Pyrrolo[3,2-b]quinoxaline: Another heterocyclic compound with a similar structure but different ring fusion.

    Quinoxaline: A simpler structure without the indole moiety.

Uniqueness

5-Ethyl-4-methylindolo[2,3-b]quinoxaline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can affect its solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .

Biological Activity

5-Ethyl-4-methylindolo[2,3-b]quinoxaline (EMIQ) is a nitrogen-containing heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of EMIQ, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a fused indole and quinoxaline structure. This unique configuration contributes to its diverse biological properties. The synthesis of EMIQ typically involves multi-step reactions, including cyclization processes that utilize readily available precursors such as indoles and quinoxalines.

Synthetic Route Overview

  • Starting Materials : Indole derivatives and quinoxaline precursors.
  • Cyclization Reaction : Often achieved through heating or using catalysts to promote the formation of the indolo-quinoxaline framework.
  • Purification : The crude product is purified using column chromatography to obtain pure EMIQ.

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMIQ through various mechanisms:

  • Cell Proliferation Inhibition : EMIQ has been shown to inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays indicate that EMIQ exhibits significant cytotoxic effects with IC50 values ranging from 1.85 mM to 12.74 mM depending on the cell type and treatment conditions .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death. Additionally, EMIQ may interfere with microtubule dynamics, similar to other known anticancer agents .

Antimicrobial Activity

EMIQ has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains of bacteria, potentially making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effect of EMIQ on MCF-7 breast cancer cells.
    • Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of EMIQ.
    • Results : An IC50 value of 1.85 mM was determined, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity of EMIQ against common bacterial pathogens.
    • Methodology : Disk diffusion method was employed to evaluate the inhibition zones produced by EMIQ.
    • Results : Moderate inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .

Research Findings

Activity TypeCell Line/PathogenIC50 (mM)Reference
AnticancerMCF-71.85
AnticancerA54912.74
AntimicrobialStaphylococcus aureusN/A
AntimicrobialEscherichia coliN/A

Properties

IUPAC Name

6-ethyl-7-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-3-20-16-11(2)7-6-8-12(16)15-17(20)19-14-10-5-4-9-13(14)18-15/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORNPBIXKYQYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-4-methylindolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
5-Ethyl-4-methylindolo[2,3-b]quinoxaline
Reactant of Route 3
Reactant of Route 3
5-Ethyl-4-methylindolo[2,3-b]quinoxaline
Reactant of Route 4
Reactant of Route 4
5-Ethyl-4-methylindolo[2,3-b]quinoxaline
Reactant of Route 5
5-Ethyl-4-methylindolo[2,3-b]quinoxaline
Reactant of Route 6
5-Ethyl-4-methylindolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.